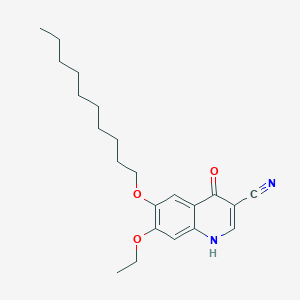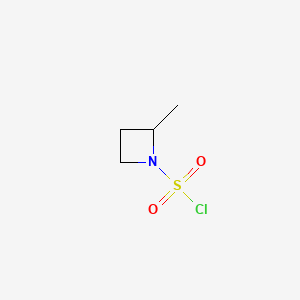
2-Methylazetidine-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-1-Azetidinesulfonyl chloride is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest due to its unique structural features and reactivity, making it valuable in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-Azetidinesulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-1-azetidine with sulfonyl chloride in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production of 2-methyl-1-Azetidinesulfonyl chloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
化学反应分析
Types of Reactions
2-methyl-1-Azetidinesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding sulfonamide and sulfonate derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methyl-1-azetidine and sulfonic acid.
Reduction: Can be reduced to form 2-methyl-1-azetidine under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Typically involves reagents like amines or alcohols in the presence of a base such as triethylamine.
Hydrolysis: Requires aqueous conditions, often with a mild acid or base to catalyze the reaction.
Reduction: Utilizes reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Sulfonamide derivatives: Formed from reactions with amines.
Sulfonate derivatives: Formed from reactions with alcohols.
2-methyl-1-azetidine: Formed from hydrolysis or reduction reactions.
科学研究应用
2-methyl-1-Azetidinesulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2-methyl-1-Azetidinesulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules .
相似化合物的比较
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle without the sulfonyl chloride group.
2-methyl-1-azetidine: Lacks the sulfonyl chloride group but shares the azetidine core structure.
Sulfonyl chlorides: Compounds like methanesulfonyl chloride and benzenesulfonyl chloride, which contain the sulfonyl chloride functional group but differ in the rest of the structure.
Uniqueness
2-methyl-1-Azetidinesulfonyl chloride is unique due to the combination of the azetidine ring and the sulfonyl chloride group, which imparts distinct reactivity and properties. This combination allows for versatile applications in synthetic chemistry and industrial processes .
属性
分子式 |
C4H8ClNO2S |
|---|---|
分子量 |
169.63 g/mol |
IUPAC 名称 |
2-methylazetidine-1-sulfonyl chloride |
InChI |
InChI=1S/C4H8ClNO2S/c1-4-2-3-6(4)9(5,7)8/h4H,2-3H2,1H3 |
InChI 键 |
DRVNMFAPRYDSBD-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN1S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinoline-4-thione](/img/structure/B13936486.png)
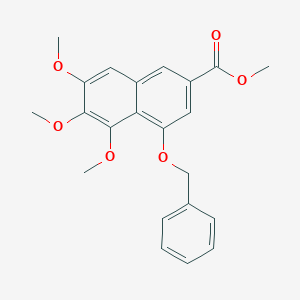

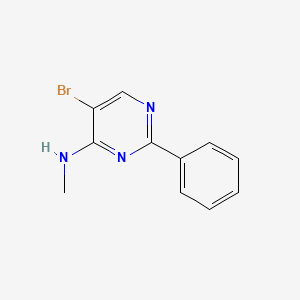
![1-[3-Bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13936509.png)

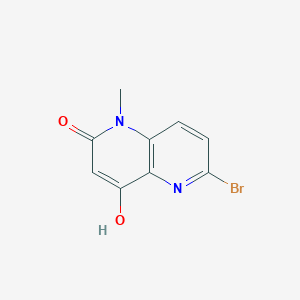
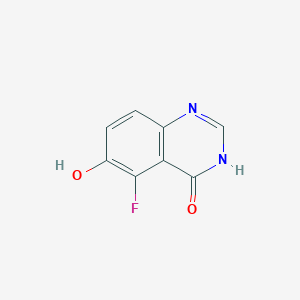
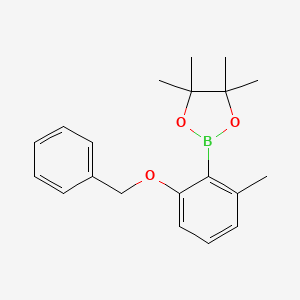
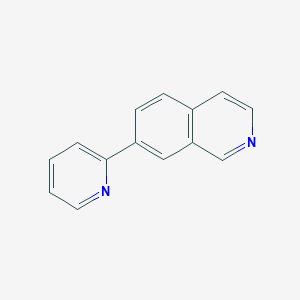


![2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)
